molecular formula C13H9ClN2O6S B12570970 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate CAS No. 189129-17-7

2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate

Cat. No.: B12570970
CAS No.: 189129-17-7
M. Wt: 356.74 g/mol
InChI Key: CASHQWHQVOLDRL-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate is a complex organic compound that features a unique structure combining a thiazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The isoquinoline moiety is then introduced through a series of condensation reactions, often involving aldehydes or ketones as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the oxo group results in a hydroxyl derivative .

Scientific Research Applications

2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The isoquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .

Properties

CAS No.

189129-17-7

Molecular Formula

C13H9ClN2O6S

Molecular Weight

356.74 g/mol

IUPAC Name

4-isoquinolin-2-ium-2-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;perchlorate

InChI

InChI=1S/C13H8N2O2S.ClHO4/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15;2-1(3,4)5/h1-8H;(H,2,3,4,5)

InChI Key

CASHQWHQVOLDRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=O)N3)C=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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